Molecular Weight Differentiation from the Core 2-Chloropyridine-4-carboxamide Fragment
The target compound (MW 317.8) has a molecular weight 72% larger than the simple 2-chloro-N-ethylpyridine-4-carboxamide fragment (MW 184.6, CAS 131418-17-2), driven entirely by the benzothiazole moiety . This places the compound in a more favorable region of drug-like chemical space (MW 300–400 range typical of orally bioavailable kinase inhibitors) while the fragment alone falls below the conventional lower bound for target binding [1]. The difference of 133.2 Da represents the benzothiazole contribution, which is predicted to contribute π-stacking interactions and additional hydrogen-bond acceptor capacity (the thiazole nitrogen) absent in the fragment.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 317.8 g/mol (C₁₅H₁₂ClN₃OS) |
| Comparator Or Baseline | 2-Chloro-N-ethylpyridine-4-carboxamide: 184.62 g/mol (C₈H₉ClN₂O, CAS 131418-17-2) |
| Quantified Difference | +133.2 g/mol (+72%) |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
For procurement, this MW difference confirms the compound is a distinct chemical entity rather than a simple derivative; assays using the fragment as a control or comparator will not capture benzothiazole-mediated binding contributions.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (MW <500 rule context). View Source
